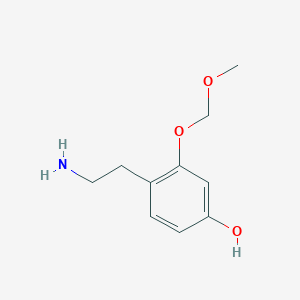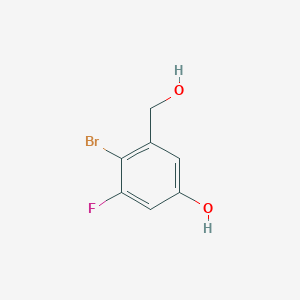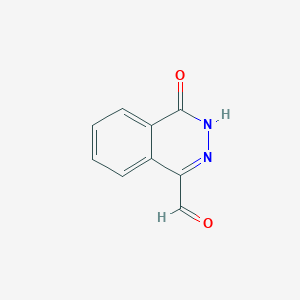
Phthalazin-1(2h)-one-4-carbaldehyde
説明
Phthalazin-1(2h)-one is a privileged building block for drug development . It possesses a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antiasthmatic, antihistaminic, antihypertensive, antithrombotic, antidepressant, anti-inflammatory, and analgesic effects .
Synthesis Analysis
Phthalazin-1(2h)-one derivatives have been synthesized using various methods. For instance, two series of phthalazinone-dithiocarbamate hybrids were synthesized via the corresponding aminoalkyl phthalazinone derivatives and using a one-pot reaction with carbon disulfide, anhydrous H3PO4, and different benzyl or propargyl bromides . Another study described the synthesis of substituted phthalazin-1(2h)-ones acting as antifungal agents .Chemical Reactions Analysis
Phthalazin-1(2h)-one derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel cholinesterase inhibitors . They have also been used in the synthesis of potential anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of Phthalazin-1(2h)-one have been analyzed in several studies . For example, one study reported the IR spectrum of a derivative of Phthalazin-1(2h)-one .作用機序
将来の方向性
The future directions for research on Phthalazin-1(2h)-one-4-carbaldehyde could include further exploration of its potential as a drug, particularly in the context of its anticancer and other pharmacological activities . Additionally, more research could be done to better understand its safety profile and to optimize its synthesis process .
特性
CAS番号 |
116286-87-4 |
|---|---|
製品名 |
Phthalazin-1(2h)-one-4-carbaldehyde |
分子式 |
C9H6N2O2 |
分子量 |
174.16 g/mol |
IUPAC名 |
4-oxo-3H-phthalazine-1-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-5H,(H,11,13) |
InChIキー |
PBJJLZYNPLMYDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[tert-butyl(dimethyl)silyl]oxy]-N-methoxy-N-methylbenzamide](/img/structure/B8283958.png)
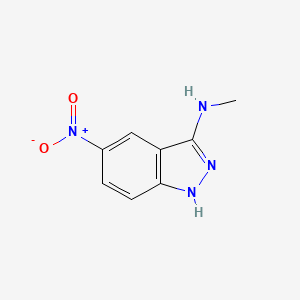

![3-[2-(Benzyloxy)-5-fluorophenyl]-2,2-dichlorocyclobutanone](/img/structure/B8283996.png)
![2-Hydroxymethyl-3-methylimidazo[5,1-b]thiazole](/img/structure/B8283998.png)
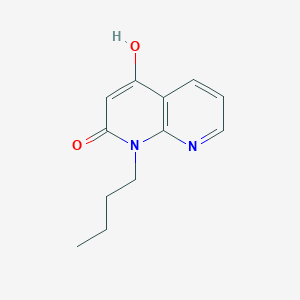
![(2S)-3-{[(3-chloro-4-methyl-5-sulfophenyl)carbamoyl]amino}-2-(methylamino)propanoic acid](/img/structure/B8284025.png)
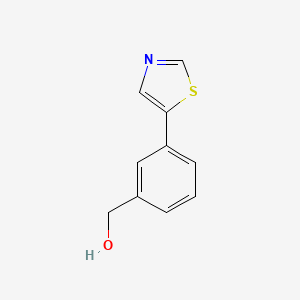
![5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8284039.png)

